molecular formula C18H18F4N2O B7566081 N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine

カタログ番号 B7566081
分子量: 354.3 g/mol
InChIキー: VXHHGBMDINJWCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as F13714, and it is a small molecule inhibitor of the protein kinase B-Raf. B-Raf is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell growth and differentiation. F13714 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

作用機序

F13714 is a small molecule inhibitor of B-Raf, which is a key player in the MAPK signaling pathway. The MAPK pathway regulates cell growth and differentiation, and it is frequently dysregulated in cancer cells. B-Raf mutations are commonly found in melanoma and other cancers, and they lead to the activation of the MAPK pathway. By inhibiting B-Raf, F13714 disrupts the MAPK pathway and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
F13714 has been shown to have a selective inhibitory effect on B-Raf, with minimal effects on other kinases in the MAPK pathway. This selectivity is important for reducing off-target effects and toxicity. F13714 has also been shown to induce apoptosis (programmed cell death) in cancer cells. In preclinical studies, F13714 has demonstrated good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

実験室実験の利点と制限

One of the main advantages of F13714 for lab experiments is its selectivity for B-Raf, which allows for more specific targeting of the MAPK pathway. F13714 also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of F13714 is its relatively low potency compared to other B-Raf inhibitors. This may limit its efficacy in certain cancer types or in combination with other drugs.

将来の方向性

There are several potential future directions for research on F13714. One area of interest is the development of more potent analogs of F13714 that can overcome its limitations in terms of potency. Another area of interest is the investigation of F13714 in combination with other cancer drugs, as it has been shown to enhance the efficacy of certain drugs. Additionally, F13714 may have potential applications in other diseases beyond cancer, such as inflammatory diseases and neurological disorders. Further research is needed to fully understand the potential of F13714 in these areas.

合成法

The synthesis of F13714 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 4-bromobenzaldehyde to form an imine intermediate. This intermediate is then reacted with 4-hydroxymethyltetrahydrofuran to form a cyclic compound. The final step involves the reaction of the cyclic compound with 2-chloro-3-(trifluoromethyl)pyridine in the presence of a base to form F13714.

科学的研究の応用

F13714 has been extensively studied in preclinical models for its potential applications in cancer treatment. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. F13714 has also been shown to enhance the efficacy of other cancer drugs such as vemurafenib and trametinib. In addition to cancer treatment, F13714 has also been investigated for its potential applications in inflammatory diseases and neurological disorders.

特性

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N2O/c19-14-5-3-13(4-6-14)17(7-10-25-11-8-17)12-24-16-15(18(20,21)22)2-1-9-23-16/h1-6,9H,7-8,10-12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHHGBMDINJWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=C(C=CC=N2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。